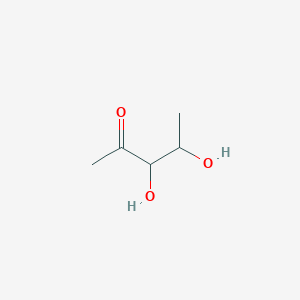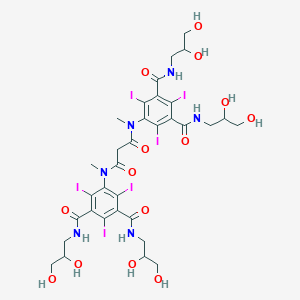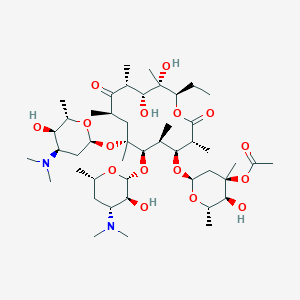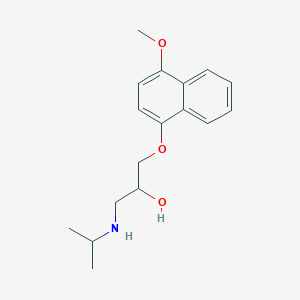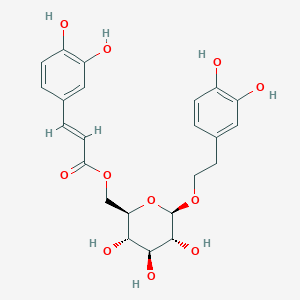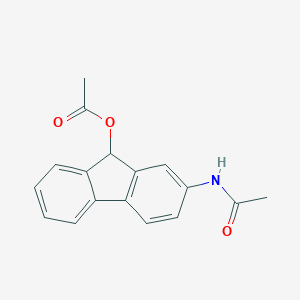
2-Acetamido-9-fluorenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFA is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. AFA has a molecular weight of 277.29 g/mol and a melting point of 85-88°C. The compound is widely used in scientific research due to its unique fluorescence properties.
Mechanism Of Action
AFA works by covalently binding to the amino groups of proteins and peptides. The compound contains a fluorophore that emits light when excited by a specific wavelength of light. The emission wavelength of AFA is dependent on the polarity of the environment around the fluorophore. This property makes AFA a useful tool for studying protein conformational changes and protein-protein interactions.
Biochemical And Physiological Effects
AFA has been shown to have minimal effects on protein structure and function. It has been used to study the activity of enzymes such as proteases and kinases. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. In vivo studies have shown that AFA is non-toxic and is rapidly cleared from the body.
Advantages And Limitations For Lab Experiments
The advantages of using AFA in lab experiments include its high sensitivity, specificity, and versatility. AFA is a small molecule that can be easily incorporated into proteins and peptides. It is also compatible with a wide range of biological samples and imaging techniques. However, AFA has some limitations, including its sensitivity to pH and temperature, and its potential to interfere with protein function at high concentrations.
Future Directions
There are several future directions for the use of AFA in scientific research. One direction is the development of new AFA derivatives with improved fluorescence properties. Another direction is the use of AFA in the development of biosensors for the detection of specific proteins and peptides. Additionally, AFA could be used in the development of new imaging techniques for the study of protein-protein interactions and protein transport in cells.
In conclusion, AFA is a versatile and useful tool for scientific research. Its unique fluorescence properties make it an ideal probe for studying protein structure and function. With continued research and development, AFA has the potential to contribute to advances in the fields of biochemistry, biophysics, and molecular biology.
Synthesis Methods
AFA can be synthesized through a simple two-step reaction. The first step involves the reaction of fluorene with acetic anhydride and a catalyst such as sulfuric acid. This results in the formation of 9-acetoxyfluorene. The second step involves the reaction of 9-acetoxyfluorene with acetamide and a catalyst such as potassium carbonate. This results in the formation of AFA.
Scientific Research Applications
AFA is commonly used in scientific research as a fluorescent probe to label proteins and peptides. It is used to study protein-protein interactions, protein folding, and enzyme activity. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. Additionally, AFA has been used in the development of biosensors and in vivo imaging.
properties
CAS RN |
108973-47-3 |
|---|---|
Product Name |
2-Acetamido-9-fluorenyl acetate |
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2-acetamido-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19) |
InChI Key |
WOIUBMJAWAWJMB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
2-ACETAMIDO-9-FLUORENYL ACETATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



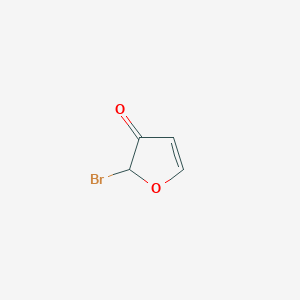
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
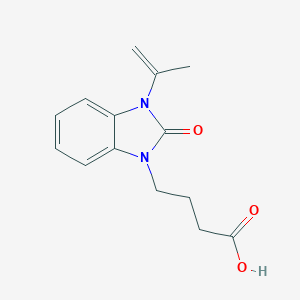
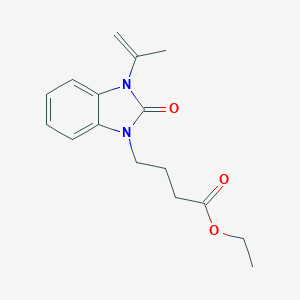
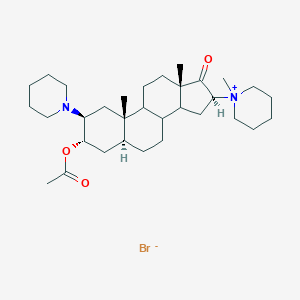
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
